N'-benzoyl-4-methylbenzohydrazide
Description
Properties
IUPAC Name |
N'-benzoyl-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-9-13(10-8-11)15(19)17-16-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUBIDBNHZAKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941013 | |
| Record name | N-(4-Methylbenzoyl)benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19338-21-7 | |
| Record name | N'-Benzoyl-4-methylbenzohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylbenzoyl)benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzoyl-4-methylbenzohydrazide can be synthesized through the condensation reaction of 4-methylbenzohydrazide with benzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-benzoyl-4-methylbenzohydrazide may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzoyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-benzoyl-4-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-benzoyl-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzohydrazides
Key Observations:
- Substituent Position and Planarity: Compounds with para-substituents (e.g., 4-methyl or 4-methoxy) exhibit greater planarity, facilitating π-π stacking in crystal structures .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity and may enhance biological activity, while electron-donating groups (e.g., methoxy, methyl) improve solubility .
- Steric Effects: Bulky substituents like naphthalenyl (H19) reduce packing efficiency, lowering melting points compared to simpler derivatives .
Biological Activity
N'-Benzoyl-4-methylbenzohydrazide is a compound of significant interest due to its diverse biological activities. This hydrazide derivative has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure
This compound has the molecular formula and is characterized by the following structure:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with hydrazine derivatives, followed by acylation with benzoyl chloride. The process yields a compound that can be further modified to enhance its biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effective inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy, with some derivatives achieving MIC values as low as 250 µM against M. tuberculosis .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. In vitro assays have demonstrated that it can act as an inhibitor for urease, with IC50 values ranging from 13.33 µM to 251.74 µM, indicating competitive inhibition compared to standard inhibitors like thiourea .
Table 1: Urease Inhibition Data
| Compound | IC50 (µM) | Comparison Standard (Thiourea) |
|---|---|---|
| Derivative 1 | 13.33 ± 0.58 | 21.14 ± 0.425 |
| Derivative 2 | 251.74 ± 6.82 | 21.14 ± 0.425 |
Cytotoxicity
In addition to its antimicrobial and enzyme-inhibiting properties, cytotoxicity studies have shown that this compound does not exhibit significant cytostatic effects on eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile for further therapeutic development .
Case Study 1: Antimycobacterial Activity
A study focusing on the antitubercular activity of various hydrazide derivatives revealed that this compound derivatives exhibited varying degrees of activity against M. tuberculosis. The most active derivative was found to have an MIC of 125 µM, highlighting the potential for developing new antitubercular agents based on this scaffold .
Case Study 2: Enzyme Inhibition Profile
Another investigation into the enzyme inhibition properties showed that certain modifications to the hydrazide structure could enhance urease inhibition significantly, with some derivatives outperforming traditional inhibitors in terms of potency .
Q & A
Q. What are the standard synthetic routes for preparing N'-benzoyl-4-methylbenzohydrazide, and what experimental conditions optimize yield?
this compound is typically synthesized via condensation reactions. A common method involves reacting 4-methylbenzohydrazide with benzoyl chloride in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Catalytic bases like triethylamine or pyridine are often used to neutralize HCl byproducts. For example, Hua et al. reported yields exceeding 80% using stoichiometric benzoyl chloride in methanol under reflux for 4–6 hours . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming hydrazide bond formation (N–H signals at δ ~9–10 ppm) and aromatic substitution patterns (e.g., methyl group at δ ~2.3 ppm for 4-methylbenzoyl) .
- X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks, and packing motifs. For example, studies on analogous compounds reveal planar hydrazide moieties and π-π stacking interactions between benzoyl and aryl groups . SHELX software is widely used for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve disorder or twinning .
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?
Intermolecular N–H⋯O and C–H⋯O hydrogen bonds dominate the supramolecular architecture, often forming 1D chains or 2D sheets. For instance, in N-(4-fluorobenzoyl) derivatives, hydrogen bonds between hydrazide N–H and carbonyl O atoms create robust networks, stabilizing the lattice . Weak C–H⋯π interactions further enhance packing efficiency, as observed in 2-phenyl-1,3,4-oxadiazole analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for hydrazide derivatives?
Discrepancies in bond lengths or angles may arise from disorder, twinning, or dynamic motion. Strategies include:
- High-resolution data collection : Use synchrotron radiation to improve data quality.
- SHELXL refinement : Apply restraints for geometrically similar moieties and anisotropic displacement parameters .
- Complementary DFT calculations : Validate experimental bond lengths/angles using B3LYP/6-31G(d) methods .
Q. What methodologies are used to investigate structure-activity relationships (SAR) in this compound analogs?
- Substituent variation : Introduce electron-withdrawing (e.g., -NO2, -F) or donating groups (-OCH3, -CH3) to the benzoyl or 4-methylbenzyl rings to modulate electronic effects.
- Biological assays : Test derivatives for antimicrobial, anticancer, or enzyme-inhibition activity. For example, oxidovanadium(V) complexes of hydrazides show insulin-enhancing properties, assessed via glucose uptake assays in adipocytes .
- Computational docking : Map ligand-receptor interactions using AutoDock Vina to predict binding affinities .
Q. How can DFT calculations enhance the understanding of this compound's electronic properties?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. These predict reactivity sites (e.g., nucleophilic hydrazide N–H) and stability trends. For 4-(dimethylamino)benzohydrazide analogs, DFT-derived lattice energies align with experimental thermal stability data .
Q. What strategies optimize the synthesis of metal complexes with this compound ligands?
- pH control : Deprotonate the hydrazide NH in basic media (pH > 8) to facilitate coordination to metal ions (e.g., VV, CuII).
- Solvent selection : Use methanol/water mixtures to enhance ligand solubility while avoiding hydrolysis.
- Stoichiometric tuning : A 1:2 (metal:ligand) ratio often yields stable complexes, as seen in oxidovanadium(V) derivatives with insulin-mimetic activity .
Methodological Considerations
Q. How can researchers address low yields in hydrazide functionalization reactions?
- Reagent activation : Use coupling agents (DCC/DMAP) for acylation or sulfonation steps .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving regioselectivity .
- Byproduct removal : Employ aqueous workups or scavenger resins to isolate pure products .
Q. What analytical workflows validate the purity of this compound derivatives?
- HPLC-MS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials).
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (tolerance < 0.3%).
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
